2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine is a chemical compound with the molecular formula C8H8ClNO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloroquinoline-3-carbaldehyde with ethylene glycol in refluxing toluene containing p-toluenesulfonic acid . This leads to the formation of the desired intermediate 2-chloro-3-(1,3-dioxolan-2-yl)-quinoline .Molecular Structure Analysis
The molecular structure of this compound is based on the pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains a 1,3-dioxolane group, which is a type of acetal functional group consisting of a 1,3-dioxolane ring .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can lead to a variety of products. For example, treatment of 2-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-N-substituted hydrazinecarbothioamide, which is prepared by two steps: first reaction of 1 with ethylene glycol followed by reaction with hydrazine hydrate to afford 3-(1,3-dioxolan-2-yl)-2-hydrazinoquinoline .Safety and Hazards
Properties
IUPAC Name |
2-chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c9-7-6(5(10)1-2-11-7)8-12-3-4-13-8/h1-2,8H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRNZONMWXJSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CN=C2Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.50 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.